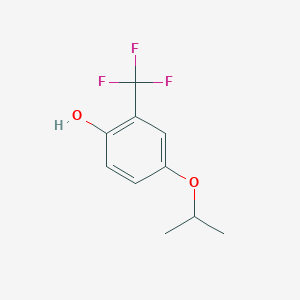

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol

Descripción

Historical Context of Phenolic Ether Derivatives in Organic Chemistry

Phenolic ethers have played a pivotal role in organic synthesis since the 19th century, with Alexander Williamson's 1850 development of the Williamson ether synthesis marking a foundational advancement. This reaction enabled the reliable formation of ether bonds between phenols and alcohols, bypassing the limitations of earlier acid-catalyzed condensation methods. The introduction of ether functionalities to phenolic systems addressed critical challenges in drug design, particularly the reduction of phenol toxicity and improvement of metabolic stability. For instance, the methyl ether derivative anisole (methoxybenzene) demonstrated significantly lower acute toxicity compared to phenol itself, with rodent LD~50~ values increasing from 317 mg/kg to 3,500–4,000 mg/kg.

The evolution of phenolic ether chemistry accelerated in the late 20th century with transition-metal-catalyzed coupling reactions. Ullmann condensations enabled the synthesis of bis-aryl ethers, while Buchwald–Hartwig amination adaptations permitted ether formation under milder conditions. These developments laid the groundwork for complex ether-containing pharmaceuticals such as the antimalarial drug quinine and the cough suppressant dextromethorphan, both featuring phenolic ether moieties critical to their bioactivity.

Structural Significance of Trifluoromethyl Substitution in Aromatic Systems

The trifluoromethyl (-CF~3~) group introduces three distinct electronic and steric effects:

- Electron-withdrawing induction : The high electronegativity of fluorine atoms creates

Propiedades

IUPAC Name |

4-propan-2-yloxy-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEDMDPOHOJEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Esterification: The phenol group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid or pyridine.

Aplicaciones Científicas De Investigación

Chemistry

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful in synthesizing other phenolic compounds.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Research has highlighted the biological activities of this compound, particularly its antimicrobial and antifungal properties.

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and interferes with metabolic processes.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential role in reducing oxidative stress in biological systems.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being investigated for its potential in drug development.

- Lead Compound for Drug Design : Researchers are exploring its potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its interaction with biological targets such as enzymes and receptors is currently under investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations below 100 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound exhibited strong antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This property suggests its utility in formulations aimed at reducing oxidative damage in cells.

Mecanismo De Acción

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Acidity and Electronic Properties

The trifluoromethyl group is a strong electron-withdrawing group (EWG), which increases the acidity of the phenolic -OH group by stabilizing the deprotonated form. In contrast, the isopropoxy group is a moderate electron-donating group (EDG) via resonance, counteracting the EWG effect of -CF₃. This balance results in a lower acidity compared to unsubstituted trifluoromethylphenols.

Key Comparisons:

3-(Trifluoromethyl)phenol (): Substituents: -CF₃ at meta, -OH at para. Properties: Higher acidity (estimated pKa ~7.5) due to the absence of EDG substituents. High volatility, contributing to its identification as a malodorous water pollutant . Application: Serves as a reference for understanding -CF₃’s electronic effects.

4-(Methylthio)-2-(trifluoromethyl)phenol (): Substituents: -CF₃ at ortho, -SMe (methylthio) at para. Properties: The -SMe group is less electron-donating than -O-iPr, leading to higher acidity than the target compound. Reduced solubility in polar solvents due to sulfur’s hydrophobicity .

4-Hydroxy-3,5-diisopropylbenzoic acid (): Substituents: Two -iPr groups at meta positions, -COOH. Properties: Bulky substituents reduce solubility and increase lipophilicity. The carboxylic acid group introduces additional acidity, making it distinct from phenol derivatives .

Structural and Steric Considerations

highlights similar steric effects in Schiff base ligands, where non-planar conformations arise from bulky substituents, influencing hydrogen bonding and tautomeric equilibria .

Functional Group Replacements

Replacing the isopropoxy group with other substituents alters key properties:

- Methoxy (-OMe): Increases electron donation, further reducing acidity compared to -O-iPr (e.g., 4-(trifluoromethyl)phenol (FMP) in , a toxic impurity with higher volatility) .

Actividad Biológica

4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol, also known as a member of the aryloxyphenol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and propan-2-yloxy substituents, which influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic core with a trifluoromethyl group at the para position and an isopropoxy group at the ortho position, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may act as:

- Enzyme Inhibitors : They can inhibit specific enzymes involved in metabolic pathways, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses .

- Receptor Modulators : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing an IC50 value indicative of its effectiveness compared to other known antioxidants .

Antimicrobial Properties

The compound has been assessed for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in managing inflammatory diseases .

Case Studies

- Inhibition of PLA2 : A study examining the inhibitory effects of various compounds on PLA2 found that this compound demonstrated strong inhibition, correlating with reduced phospholipidosis in cellular assays. This suggests its potential as a lead compound for further development in anti-inflammatory therapies .

- Antimicrobial Efficacy : In a clinical context, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its use as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced via Ullmann coupling or direct fluorination using reagents like SF₄ or Ruppert-Prakash reagents. The propan-2-yloxy group may be added by reacting the phenol precursor with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purity is validated using HPLC with a C18 column (UV detection at 254 nm) and LC-MS to confirm molecular weight. Residual solvents are quantified via GC-MS, and impurities like unreacted phenol derivatives are monitored using TLC (silica gel, hexane:EtOAc 7:3) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and isopropyloxy protons (δ ~1.3 ppm, doublet for CH₃; δ ~4.5 ppm, septet for OCH) are key identifiers. Aromatic protons appear downfield (δ ~6.8-7.5 ppm).

- FT-IR : Confirm O–H stretching (broad peak ~3200 cm⁻¹), C–F vibrations (1100-1250 cm⁻¹), and ether C–O–C (1050-1150 cm⁻¹).

- X-ray crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly the steric effects of the trifluoromethyl and isopropyloxy groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data (e.g., antioxidant vs. cytotoxicity)?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. For example:

- Antioxidant assays (DPPH/ABTS) : Ensure dissolved oxygen levels are controlled, and use fresh DMSO stock solutions to avoid oxidation artifacts.

- Cytotoxicity (CCRF-CEM cell line) : Validate results via dose-response curves (IC₅₀ calculations) and compare with positive controls (e.g., doxorubicin). Check for apoptosis-specific markers (e.g., caspase-3 activation) to distinguish cytotoxic mechanisms .

- Stability studies : Perform HPLC analysis post-assay to confirm compound integrity under experimental conditions (e.g., pH, temperature) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer: The trifluoromethyl group’s hydrophobicity and steric bulk often hinder crystallization. Strategies include:

- Solvent screening : Use mixed solvents (e.g., EtOH/water, acetone/hexane) to modulate polarity.

- Co-crystallization : Introduce co-formers like caffeine or resorcinol to stabilize the lattice via π-π stacking.

- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours enhances crystal growth.

- SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in case of twinning or weak diffraction .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in further functionalization?

Methodological Answer: The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position of the hydroxyl group. For example:

- Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C to achieve mono-nitration at the para position.

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids under inert atmosphere (Ar/N₂) and elevated temperatures (80-100°C). Monitor regioselectivity via ¹⁹F NMR to detect side products .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies often stem from impurities or hydration states. Systematic approaches include:

- Solubility profiling : Measure saturation concentrations in DMSO, MeOH, and hexane using UV-Vis spectroscopy (λ = 270 nm).

- Thermogravimetric analysis (TGA) : Identify hydrate formation (weight loss ~100–150°C).

- Molecular dynamics simulations : Predict solvation free energies using software like Gaussian09 with SMD solvent models .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.